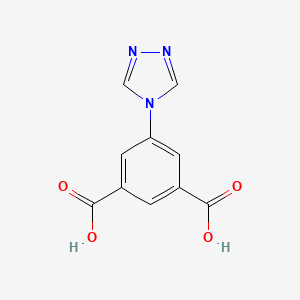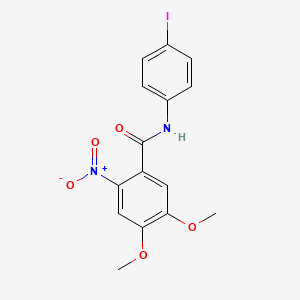
N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide, also known as MBP, is a synthetic compound that belongs to the class of proline-derived cyclic peptides. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide exerts its biological activity by binding to the active site of enzymes and inhibiting their activity. It has been reported to inhibit the activity of various enzymes such as matrix metalloproteinases, cyclooxygenases, and lipoxygenases. N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide has also been found to modulate the expression of various genes involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-tumor activities. It has also been found to inhibit the activity of matrix metalloproteinases, cyclooxygenases, and lipoxygenases. N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide has been reported to modulate the expression of various genes involved in the regulation of inflammation and cell proliferation. It has also been found to induce apoptosis in cancer cells and inhibit angiogenesis.
Advantages and Limitations for Lab Experiments
One of the significant advantages of N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide is its potent biological activity, which makes it an ideal candidate for drug discovery and development. N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide is also relatively easy to synthesize and can be easily scaled up for large-scale production. One of the limitations of N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide is its limited solubility in water, which can make it challenging to use in some experimental settings.
Future Directions
There are several future directions for the research on N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide. One of the significant areas of research is the development of N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide-based drugs for the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases. Another area of research is the identification of new targets for N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide and the elucidation of its mechanism of action. The development of new synthetic methods for N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide and its derivatives is also an area of active research. Finally, the evaluation of the pharmacokinetics and toxicity of N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide in preclinical and clinical studies is essential for its successful translation into the clinic.
Conclusion:
In conclusion, N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide is a synthetic compound that exhibits potent anti-inflammatory, anti-cancer, and anti-tumor activities. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The synthesis method of N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide is relatively simple, and it can be easily scaled up for large-scale production. The future directions for the research on N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide include the development of N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide-based drugs, identification of new targets, elucidation of its mechanism of action, development of new synthetic methods, and evaluation of its pharmacokinetics and toxicity in preclinical and clinical studies.
Synthesis Methods
The synthesis of N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide involves the condensation of 3-methylbiphenyl-3-carboxylic acid and tetrahydro-2H-pyran-4-carbonyl chloride with proline methyl ester hydrochloride. The resulting compound is then treated with ammonia to yield N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide. The synthesis method of N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide has shown promising results in various scientific research applications. One of the significant applications of N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide is in drug discovery and development. It has been reported to exhibit potent anti-inflammatory, anti-cancer, and anti-tumor activities. N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins and play a crucial role in various pathological conditions such as cancer, arthritis, and cardiovascular diseases.
properties
IUPAC Name |
N-[3-(3-methylphenyl)phenyl]-1-(oxane-4-carbonyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-17-5-2-6-19(15-17)20-7-3-8-21(16-20)25-23(27)22-9-4-12-26(22)24(28)18-10-13-29-14-11-18/h2-3,5-8,15-16,18,22H,4,9-14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAISJOTOSZEQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)NC(=O)C3CCCN3C(=O)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-methylphenyl)phenyl]-1-(oxane-4-carbonyl)pyrrolidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6080049.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6080051.png)
![1-[4-(2-isopropylphenoxy)-2-buten-1-yl]piperazine](/img/structure/B6080065.png)
![3-({4-[1-(2,5-dimethyl-3-furoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6080066.png)

![4-{[2-pyridinyl(2-pyridinylamino)methylene]carbonohydrazonoyl}benzoic acid](/img/structure/B6080076.png)
![2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6080079.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B6080083.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide](/img/structure/B6080095.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[3-(2-isoxazolidinyl)propanoyl]piperidine](/img/structure/B6080103.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B6080107.png)

![N-[1-(4-methoxyphenyl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6080114.png)